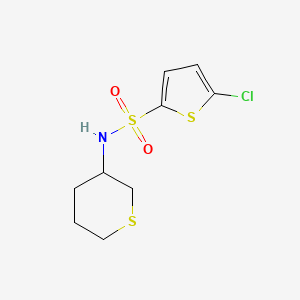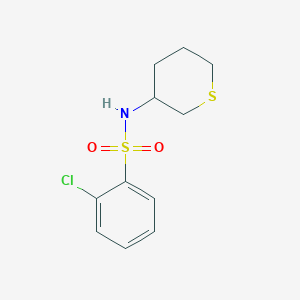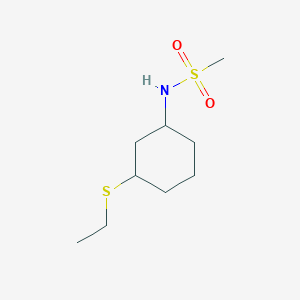![molecular formula C12H10BrFN2O B7584755 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one, also known as BFMP, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. This compound is a member of the pyridazinone family and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one inhibits the activity of the MAPK pathway by binding to the kinase domain of MAPKs. This binding prevents the phosphorylation of downstream targets, leading to a decrease in the activity of the pathway. The exact mechanism of this compound's binding to MAPKs is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. This compound has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one in lab experiments is its specificity for the MAPK pathway. This specificity allows researchers to investigate the function of this pathway without affecting other cellular processes. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the use of 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one in scientific research. One potential application is in the study of cancer biology. The MAPK pathway is often dysregulated in cancer cells, making this compound a potential therapeutic agent for cancer treatment. Another future direction is in the study of neurological diseases, as the MAPK pathway has been implicated in the pathogenesis of these diseases. Additionally, further investigation is needed to fully understand the mechanism of this compound's binding to MAPKs and to develop more potent and specific inhibitors of this pathway.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. Its specificity for the MAPK pathway makes it a useful tool for investigating the function of this pathway in various biological processes. Further research is needed to fully understand the mechanism of this compound's binding to MAPKs and to develop more potent and specific inhibitors of this pathway.
Méthodes De Synthèse
The synthesis of 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one involves the reaction of 4-bromo-3-fluorobenzyl bromide and 6-methylpyridazin-3-one in the presence of a base such as potassium carbonate. This reaction leads to the formation of this compound as a white solid. The purity of the compound can be improved through recrystallization from solvents such as ethanol or methanol.
Applications De Recherche Scientifique
2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one has been used in various scientific research studies as a tool to investigate the function of certain biological pathways. One of the most notable applications of this compound is in the study of the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in a range of cellular processes, including cell proliferation, differentiation, and survival. This compound has been found to inhibit the activity of the MAPK pathway, making it a useful tool for studying the role of this pathway in various biological processes.
Propriétés
IUPAC Name |
2-[(4-bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O/c1-8-2-5-12(17)16(15-8)7-9-3-4-10(13)11(14)6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQJYNLFLRSEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)


![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)
![5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine](/img/structure/B7584699.png)

![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
![2-[(3,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584735.png)

![2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584745.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide](/img/structure/B7584765.png)
![1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584781.png)
